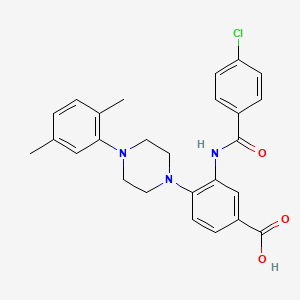
Crm1-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crm1-IN-3 is a small molecule inhibitor that targets the Chromosome Region Maintenance 1 (CRM1) protein, also known as Exportin 1 (XPO1). CRM1 is a nuclear export receptor that mediates the transport of various proteins and ribonucleoprotein complexes from the nucleus to the cytoplasm. Inhibition of CRM1 has been shown to have potential therapeutic applications, particularly in the treatment of cancer and viral infections .
准备方法
Synthetic Routes and Reaction Conditions
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that are essential for the biological activity of the compound. This may include halogenation, alkylation, or acylation reactions.
Final Coupling Reaction: The final step involves coupling the core structure with specific functional groups or side chains to obtain the desired inhibitor.
Industrial Production Methods
Industrial production of Crm1-IN-3 would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Crm1-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may affect the compound’s stability and efficacy.
Substitution: Replacement of one functional group with another, which can modify the compound’s binding affinity to CRM1.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines.
科学研究应用
Chemistry: Used as a tool compound to study the nuclear export process and the role of CRM1 in cellular functions.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overexpression of CRM1 It has also shown promise in antiviral therapy by inhibiting the nuclear export of viral components.
作用机制
Crm1-IN-3 exerts its effects by binding to the CRM1 protein and inhibiting its function. The binding of this compound to CRM1 prevents the interaction of CRM1 with nuclear export signals (NESs) on cargo proteins, thereby blocking the nuclear export process . This inhibition leads to the accumulation of cargo proteins in the nucleus, which can induce cell cycle arrest, apoptosis, and other cellular responses. The molecular targets and pathways involved in the action of this compound include the regulation of tumor suppressor proteins, transcription factors, and other key regulatory proteins .
相似化合物的比较
Crm1-IN-3 is one of several CRM1 inhibitors that have been developed. Other similar compounds include:
Leptomycin B (LMB): A natural product that inhibits CRM1 by covalently modifying a cysteine residue in the NES-binding cleft.
Selinexor (KPT-330): A synthetic CRM1 inhibitor that has been approved for the treatment of certain cancers.
Verdinexor (KPT-335): Another synthetic CRM1 inhibitor with potential antiviral applications.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for CRM1. Unlike some other inhibitors, this compound may have a different binding mode or interaction profile, which can result in distinct biological effects and therapeutic potential .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit CRM1-mediated nuclear export makes it a valuable tool for studying cellular processes and developing new treatments for cancer and viral infections.
属性
分子式 |
C26H26ClN3O3 |
|---|---|
分子量 |
464.0 g/mol |
IUPAC 名称 |
3-[(4-chlorobenzoyl)amino]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C26H26ClN3O3/c1-17-3-4-18(2)24(15-17)30-13-11-29(12-14-30)23-10-7-20(26(32)33)16-22(23)28-25(31)19-5-8-21(27)9-6-19/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)(H,32,33) |
InChI 键 |
BQXRGKXBCYCKLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)O)NC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


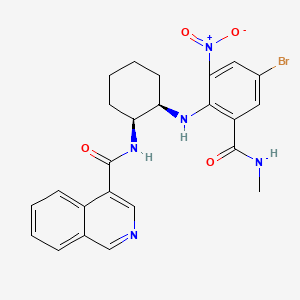

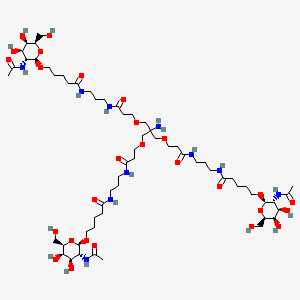
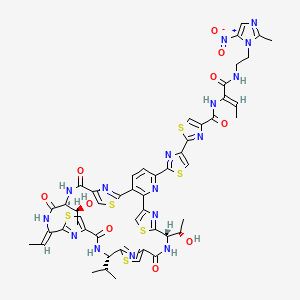
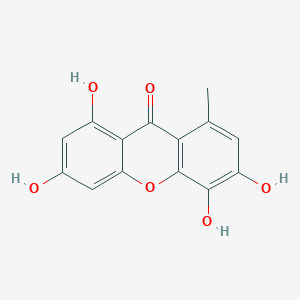
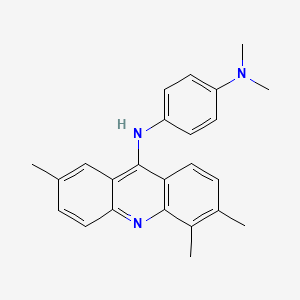
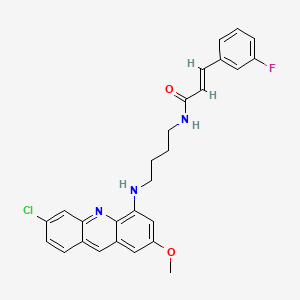
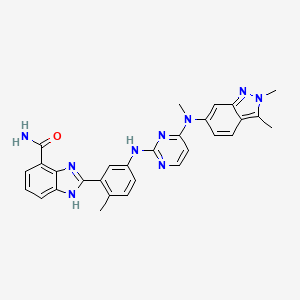

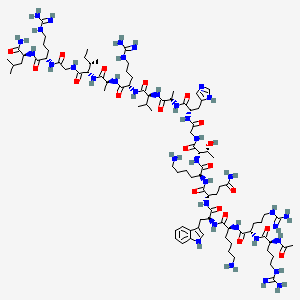

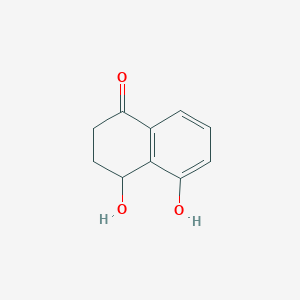

![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)
